molecular formula C17H16N2O B1199539 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole CAS No. 67000-27-5

1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole

Cat. No. B1199539
CAS RN: 67000-27-5
M. Wt: 264.32 g/mol
InChI Key: AOFZRKYYWGXJES-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole is synthesized through the reaction of 2-hydrazino-1-phenylethanol with dibenzoylmethane. This process involves esterification and etherification steps starting from the sodium salt of the compound, leading to various derivatives with significant sedative effects in mice and notable platelet anti-aggregating activity in vitro, among other activities (Bondavalli et al., 1990).

Molecular Structure Analysis

The molecular structure of this compound has been detailed through single crystal X-ray diffraction, showcasing a twisted conformation. Key structural features include the dihedral angles formed by phenyl rings with the pyrazole ring, underlining the compound's complex geometry (Kansız et al., 2018).

Chemical Reactions and Properties

Chemical reactions of 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole involve its transformation into N-substituted and N,N-disubstituted derivatives. These reactions leverage the compound's functionality as a core structure for synthesizing derivatives with varied biological activities, including anti-inflammatory, analgesic, and local anesthetic properties (Bondavalli et al., 1988).

Physical Properties Analysis

The compound's physical properties, such as solubility, melting point, and crystallinity, relate closely to its molecular structure and synthesis method. While specific studies on these physical properties were not identified, the synthesis and structural analyses imply a solid state with defined melting points and solubility characteristics influenced by substituent groups and synthesis conditions.

Chemical Properties Analysis

Its chemical properties, including reactivity and stability, are highlighted by its capacity to form various derivatives. The compound's interactions with different reagents, leading to esters, ethers, and carbamates, demonstrate its versatile reactivity. This reactivity is further evidenced by its application in synthesizing compounds with a range of biological activities, reflecting its stability and potential for modification (Bruno et al., 1990).

Safety And Hazards

The safety and hazards associated with “1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole” would depend on its physical and chemical properties. As with all chemicals, appropriate safety measures should be taken when handling this compound to prevent exposure .

Future Directions

The future directions for research on “1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole” could include exploring its potential applications in various fields, such as pharmaceuticals, materials science, and chemical synthesis . Further studies could also focus on optimizing its synthesis and characterizing its physical and chemical properties in more detail .

properties

IUPAC Name

2-(3,5-diphenylpyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c20-12-11-19-17(15-9-5-2-6-10-15)13-16(18-19)14-7-3-1-4-8-14/h1-10,13,20H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFZRKYYWGXJES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2CCO)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10217203
Record name 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10217203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198368
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole

CAS RN

67000-27-5
Record name 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067000275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10217203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
F Bondavalli, O Bruno, A Ranise… - Farmaco (Societa …, 1989 - europepmc.org
The synthesis of dialkylaminoalkyl ethers (III ag) by reaction of 1-(2-hydroxyethyl)-3, 5-diphenyl-1H-pyrazole (I) sodium salt with a series of omega-chloroalkyldialkylamines is described. …
Number of citations: 9 europepmc.org
F Bondavalli, O Bruno, A Ranise… - Il Farmaco; Edizione …, 1988 - europepmc.org
The synthesis of N-substituted 1-(2-aminoethyl)-3, 5-diphenyl-1H-pyrazoles and their 4-bromo derivatives (V) by reaction of primary and secondary amines with the tosylates of 1-(2-…
Number of citations: 16 europepmc.org
F Bondavalli, O Bruno, A Ranise… - Il Farmaco; Edizione …, 1988 - europepmc.org
The synthesis of 1-(2-hydroxyethyl)-3, 5-diphenyl-1H-pyrazole (II) and its 4-bromo derivative (III) starting from chalcone epoxide, as well as of a series of esters and N-substituted …
Number of citations: 2 europepmc.org
F Bondavalli, O Bruno, A Ranise, P Schenone… - 1988 - hero.epa.gov
IPA COPYRIGHT: ASHP The synthesis of 1-(2-hydroxyethyl)-3, 5-diphenyl-1H-pyrazole, its 4-bromo derivative and a series of esters and carbamates of these compounds as well as …
Number of citations: 2 hero.epa.gov
O Bruno, F Bondavalli, A Ranise… - Farmaco (Societa …, 1991 - europepmc.org
The synthesis of N, N-disubstituted 3-(4-hydroxy-3, 5-diphenyl-1H-pyrazol-1-yl)-propanamides and-propanamines, starting from 4-benzoyloxy-3, 5-diphenyl-1H-pyrazole, and of N-…
Number of citations: 7 europepmc.org
F Bondavalli, O Bruno, A Ranise… - Farmaco (Societa …, 1990 - europepmc.org
The syntheses of 1-(2-hydroxy-2-phenylethyl)-3, 5-diphenyl-1H-pyrazole 1 by reaction of 2-hydrazino-1-phenylethanol with dibenzoylmethane, of esters 2 and 2-dialkylaminoethyl …
Number of citations: 2 europepmc.org
O Bruno, F Bondavalli, A Ranise… - Farmaco (Societa …, 1990 - europepmc.org
The syntheses of 1-(2-hydroxy-3-phenoxypropyl)-3, 5-diphenyl-1H-pyrazole 2 by reaction of 1-hydrazino-3-phenoxy-2-propranolol with dibenzoylmethane, of esters 3 and 2-…
Number of citations: 1 europepmc.org
PA Datar, SR Jadhav - Letters in Drug Design & Discovery, 2014 - ingentaconnect.com
Pyrazole scaffold containing compounds have been found to be as enzyme activator or inhibitor in the diabetic disease condition. The pyrazole containing compounds have been found …
Number of citations: 19 www.ingentaconnect.com
Q Chen, F Yao, L Yin, M Cai - Journal of Organometallic Chemistry, 2016 - Elsevier
In the presence of 0.5 mol% of 3-(2-aminoethylamino)propyl-functionalized MCM-41-immobilized palladium(II) complex [MCM-41-2N–Pd(OAc) 2 ] and 1.0 mol% of CuI, acid chlorides …
Number of citations: 11 www.sciencedirect.com
A MERMER - Journal of the Turkish Chemical Society Section A …, 2020 - dergipark.org.tr
Six thia zolyl-pyrazoline derivatives were synthesized starting from corresponding chalcone compounds for their antioxidant capacity and antiurease inhibitory activities. In addition to …
Number of citations: 3 dergipark.org.tr

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